6-butyl-1,2,3,4,5-pentathiepane -

6-butyl-1,2,3,4,5-pentathiepane

Catalog Number: EVT-5137341
CAS Number:
Molecular Formula: C6H12S5
Molecular Weight: 244.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

6-Butyl-1,2,3,4,5-pentathiepane is a heterocyclic sulfur compound found in trace amounts in heated garlic. [] It belongs to a class of organosulfur compounds characterized by a seven-membered ring containing five sulfur atoms and one carbon atom, with a butyl group attached to the carbon. While its natural occurrence is linked to thermally processed garlic, its specific role in biological systems remains largely unexplored.

Synthesis Analysis

Currently, there is no published research outlining a specific synthesis method for 6-butyl-1,2,3,4,5-pentathiepane. Its identification stems from analyses of heated garlic extracts. []

Physical and Chemical Properties Analysis

6-Butyl-1,2,3,4,5-pentathiepane is described as a lowly volatile sulfur compound. [] Its low volatility suggests a relatively high boiling point compared to other volatile sulfur compounds found in garlic. It exhibits limited solubility in water. []

6-Methyl-1,2,3,4,5-Pentathiepane (MPTP)

  • Compound Description: 6-Methyl-1,2,3,4,5-pentathiepane (MPTP) is a heterocyclic sulfur compound found in garlic. It exhibits antimicrobial activity, particularly against yeasts, with a minimum inhibitory concentration (MIC) range of 1-6 ppm []. Notably, MPTP is lowly volatile and sparingly soluble in water []. It is formed during the heating of garlic, alongside other sulfur compounds [, ].

4-Methyl-1,2,3-Trithiolane (MTTT)

  • Compound Description: 4-Methyl-1,2,3-trithiolane (MTTT) is another heterocyclic sulfur compound generated in heated garlic []. Like MPTP and 6-butyl-1,2,3,4,5-pentathiepane, it displays antimicrobial activity, possessing an MIC range of 1-6 ppm against tested yeasts []. MTTT is highly volatile, making its isolation and characterization challenging [].
  • Relevance: While containing a smaller sulfur-containing ring, MTTT remains relevant due to its presence alongside 6-butyl-1,2,3,4,5-pentathiepane in heated garlic and its shared classification as a volatile sulfur compound []. Both are implicated in the antimicrobial effects observed upon garlic heating [].

Diallyl Polysulfides (Diallyl Trisulfide, Diallyl Tetrasulfide, and Diallyl Pentasulfide)

  • Compound Description: This group encompasses diallyl trisulfide, diallyl tetrasulfide, and diallyl pentasulfide, all found in heated garlic []. They are considered secondary antimicrobial compounds, with their activity becoming significant in the early stages of heating [].
  • Relevance: These compounds, while lacking the cyclic structure of 6-butyl-1,2,3,4,5-pentathiepane, belong to the same broad category of volatile sulfur compounds found in garlic and contribute to its antimicrobial properties []. Their co-occurrence with 6-butyl-1,2,3,4,5-pentathiepane suggests potential similarities in formation pathways or biological roles.

5-Methyl-1,2,3,4-Tetrathiane

  • Compound Description: 5-Methyl-1,2,3,4-tetrathiane represents another heterocyclic sulfur compound identified in heated garlic []. It falls under the umbrella of secondary antimicrobial compounds, with its significance arising early in the heating process [].

Properties

Product Name

6-butyl-1,2,3,4,5-pentathiepane

IUPAC Name

6-butylpentathiepane

Molecular Formula

C6H12S5

Molecular Weight

244.5 g/mol

InChI

InChI=1S/C6H12S5/c1-2-3-4-6-5-7-9-11-10-8-6/h6H,2-5H2,1H3

InChI Key

VRGWKWKPGVUQHN-UHFFFAOYSA-N

SMILES

CCCCC1CSSSSS1

Canonical SMILES

CCCCC1CSSSSS1

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